
p-Toluenesulfonic acid
Overview
Description
p-Toluenesulfonic acid: , also known as 4-methylbenzenesulfonic acid, is an organic compound with the chemical formula CH₃C₆H₄SO₃H. It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents. This compound is a strong organic acid, approximately one million times stronger than benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: : p-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene. The reaction involves the electrophilic substitution of toluene with sulfur trioxide or concentrated sulfuric acid. The sulfonation process is reversible, and the generated water must be removed to drive the reaction towards the desired product .
Industrial Production Methods: : The industrial production of this compound involves the use of concentrated sulfuric acid and toluene. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from its concentrated aqueous solution followed by azeotropic drying with toluene .
Chemical Reactions Analysis
Friedel-Crafts Alkylation
PTSA replaces traditional Lewis acids (e.g., AlCl₃) in alkylation reactions, minimizing side products like transalkylation or polymerization .
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Example : Alkylation of toluene with activated alkyl halides yields para-substituted products at 80–90°C with >90% selectivity .
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Mechanism : Protonation of the alkylating agent (e.g., alkenes or alcohols) generates carbocations, which undergo electrophilic aromatic substitution .
Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Toluene + Styrene | 5% PTSA | 80 | 92 | |
Benzene + 1-Hexene | 10% PTSA | 100 | 85 |
Esterification and Transesterification
PTSA accelerates Fischer esterification and transesterification via protonation of carbonyl groups .
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Example : Reaction of ethanol with acetic acid produces ethyl acetate in 95% yield at reflux .
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Recyclability : PTSA is recoverable via crystallization, maintaining >90% efficiency over five cycles .
Tosylation Reactions
PTSA reacts with alcohols to form tosylates (excellent leaving groups) :
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Application : Tosylates facilitate nucleophilic substitutions (e.g., SN2 reactions) in stereochemistry control .
Hydrolysis of Aryl Sulfonic Acids
PTSA undergoes hydrolysis under acidic conditions to yield toluene and sulfuric acid :
Lignin Nanoparticle Production
PTSA fractionates lignin from poplar wood at ≤80°C, enabling sustainable lignin nanoparticle (LNP) synthesis :
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Conditions : 80% PTSA aqueous solution, 1:10 biomass ratio.
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Outcome : LNPs with 20–200 nm diameter and ζ-potential of -35 mV .
Parameter | Value | Reference |
---|---|---|
LNP Diameter | 20–200 nm | |
Hydrotrope Recovery | >95% |
Reaction Mechanisms and Selectivity
PTSA’s high acidity activates substrates without generating toxic byproducts. Key advantages over H₂SO₄ or HF include:
Scientific Research Applications
Applications in Organic Synthesis
p-TSA has been extensively employed as a catalyst in various organic transformations:
Catalytic Reactions
- Esterification Reactions: p-TSA is commonly used to catalyze the formation of esters from carboxylic acids and alcohols, achieving high yields with minimal by-products .
- Friedel-Crafts Reactions: It serves as an effective catalyst for alkylation and acylation of aromatic compounds, enhancing regioselectivity and product yield .
- Beckmann Rearrangement: p-TSA facilitates the conversion of oximes to amides, showcasing its utility in synthesizing nitrogen-containing compounds .
Synthesis of Complex Molecules
p-TSA has been instrumental in synthesizing biologically relevant compounds:
- Chalcone Derivatives: Used as a catalyst to synthesize chalcones, which exhibit significant biological activities against various diseases .
- B-Indolylketones: Catalyzed synthesis of B-indolylketones has been reported with excellent yields and selectivity .
Analytical Applications
In the realm of analytical chemistry, p-TSA is utilized for its strong acidic properties:
- Quality Control in Pharmaceuticals: p-TSA is employed as a counterion for basic drugs, aiding in the determination of drug content using methods like ion chromatography and HPLC .
- Detection Methods: Efficient methods have been developed for quantifying p-TSA in drug formulations, ensuring compliance with quality standards .
Sustainable Organic Synthesis
A study highlighted the use of p-TSA in synthesizing complex carbocycles and heterocycles without hazardous metals, emphasizing its role in green chemistry initiatives. The reactions demonstrated high atom economy and rapid conversion rates .
Pharmaceutical Applications
Research involving p-TSA as a counterion revealed its effectiveness in enhancing the solubility and stability of water-insoluble drugs. This application is crucial for improving drug formulations and therapeutic efficacy .
Comparative Data Table
Mechanism of Action
Mechanism: : p-Toluenesulfonic acid exerts its effects through its strong acidity, which allows it to activate various organic functional groups. It promotes the formation of carbocations, which are key intermediates in many organic reactions .
Molecular Targets and Pathways: : The molecular targets of this compound include aldehydes, carboxylic acids, and alcohols. It activates these compounds by protonating them, making them more reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to p-toluenesulfonic acid include benzenesulfonic acid and sulfanilic acid. These compounds also contain the sulfonic acid functional group and exhibit strong acidity .
Uniqueness: : this compound is unique due to the presence of a methyl group on the benzene ring, which enhances its solubility in organic solvents and makes it a more effective catalyst in certain reactions compared to benzenesulfonic acid .
Biological Activity
p-Toluenesulfonic acid (PTSA), a sulfonic acid derivative of toluene, is widely used in organic synthesis and as a catalyst in various chemical reactions. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and materials science. This article explores the biological activity of PTSA, including its effects on human health, its role as a catalyst, and its interactions with biological systems.
Chemical Identity:
- CAS Number: 104-15-4
- Molecular Formula: C₇H₈O₃S
- Molecular Weight: 172.2 g/mol
Structure:
The structure of this compound features a toluene ring with a sulfonic acid group (-SO₃H) attached at the para position.
Property | Value |
---|---|
CAS RN | 104-15-4 |
Common Name | This compound |
Molecular Formula | C₇H₈O₃S |
Molecular Weight | 172.2 g/mol |
Toxicological Profile
According to a screening assessment conducted by the Government of Canada, PTSA does not exhibit genotoxic, carcinogenic, reproductive, or developmental effects. In repeated dose studies, no systemic adverse effects were observed at doses up to 1000 mg/kg body weight per day . However, it is noted that PTSA is corrosive at concentrations above 20%, which poses risks for skin irritation and requires careful handling .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of PTSA. In one study, PTSA was used as a catalyst in the synthesis of various compounds that were subsequently tested against pathogenic bacteria. The results indicated that several synthesized compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that PTSA can play a role in developing new antimicrobial agents.
Case Studies and Research Findings
- Catalytic Activity in Organic Synthesis:
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Interaction with Biological Systems:
- Research has shown that PTSA can interact with various biomolecules, influencing their activity. For instance, its use in synthesizing metal complexes has been explored for potential applications in cancer therapy . The complexes formed with zinc and cadmium showed promising biological activity against human cancer cell lines.
- Environmental Impact:
Summary of Findings
The biological activity of this compound encompasses various aspects from toxicological safety to potential therapeutic applications:
- Safety Profile: Low hazard potential with no significant systemic effects observed at high doses.
- Antimicrobial Activity: Demonstrated effectiveness in synthesizing compounds with antimicrobial properties.
- Catalytic Role: Valuable as a catalyst in organic reactions, particularly in biodiesel production.
- Environmental Considerations: Moderate stability with potential for degradation through atmospheric reactions.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
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Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | Benzenesulfonic acid, 4-methyl- | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
Record name | P-TOLUENESULFONIC ACID | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Vapor Pressure |
0.0000027 [mmHg] | |
Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | P-TOLUENESULFONIC ACID | |
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Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
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Record name | P-TOLUENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Toluenesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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